molecular formula C13H21NS B15094490 4-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine

4-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine

Cat. No.: B15094490
M. Wt: 223.38 g/mol
InChI Key: NNLSPPSADNGJGR-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine is a chemical compound with the molecular formula C13H21NS and a molecular weight of 223.38 g/mol . This compound features a cyclohexane ring substituted with a methyl group and an amine group, which is further substituted with a 2-thiophen-2-yl ethyl group. The presence of the thiophene ring, a sulfur-containing heterocycle, adds unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride, and finally reduced to yield 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a functional group modifier.

    Biology: The compound can be used in the study of biological pathways and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and amine group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: This compound shares the thiophene ring and ethylamine group but lacks the cyclohexane ring and methyl substitution.

    4-Methylcyclohexan-1-amine: This compound has the cyclohexane ring and methyl group but lacks the thiophene ring and ethylamine substitution.

Uniqueness

4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine is unique due to the combination of the cyclohexane ring, methyl group, thiophene ring, and ethylamine substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

4-methyl-N-(2-thiophen-2-ylethyl)cyclohexan-1-amine

InChI

InChI=1S/C13H21NS/c1-11-4-6-12(7-5-11)14-9-8-13-3-2-10-15-13/h2-3,10-12,14H,4-9H2,1H3

InChI Key

NNLSPPSADNGJGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCCC2=CC=CS2

Origin of Product

United States

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